JNK1 Inhibitory Potency: Structural‑Analog Benchmark vs the 5‑Phenyl‑4‑isopropyl Substitution Gap
No direct JNK1 inhibition data are available for the target compound. The closest surrogate for potency inference is ethyl 3‑(2‑phenylacetamido)thiophene‑2‑carboxylate (CHEMBL1288966), which inhibits recombinant JNK1 with an IC₅₀ of 300 nM after 60 min incubation in a TR‑FRET assay [1]. The target compound differs by (i) a 5‑phenyl group on the thiophene and (ii) a 4‑isopropyl substituent on the phenylacetyl moiety. In the tri‑substituted thiophene JNK3 inhibitor series reported by Bowers et al., introduction of a 5‑phenyl group combined with optimized N‑aryl acetamide substitution shifted JNK3 IC₅₀ values from the micromolar range into the single‑digit nanomolar range [2]. This class‑level SAR indicates that the 5‑phenyl‑4‑isopropylphenyl combination in CAS 923429-31-6 could confer a potency and selectivity profile substantially different from the 300 nM benchmark, but the magnitude and direction of the shift remain unquantified.
| Evidence Dimension | JNK1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | No peer-reviewed data available |
| Comparator Or Baseline | Ethyl 3‑(2‑phenylacetamido)thiophene‑2‑carboxylate (CHEMBL1288966) – JNK1 IC₅₀ = 300 nM |
| Quantified Difference | Cannot be calculated; structural modifications are predicted to cause >10‑fold potency shifts based on class SAR (Bowers et al., 2011) |
| Conditions | JNK1 TR‑FRET assay, 60 min incubation (comparator data) |
Why This Matters
For a procurement decision, this means the target compound cannot be treated as a simple equipotent replacement for the 300 nM JNK1 analog; its actual JNK1 IC₅₀ must be determined empirically before use in kinase‑focused screening cascades.
- [1] BindingDB entry BDBM50332053 (CHEMBL1288966): ethyl 3‑(2‑phenylacetamido)thiophene‑2‑carboxylate – JNK1 IC₅₀ 300 nM. View Source
- [2] Bowers, S. et al. (2011). Bioorg. Med. Chem. Lett., 21, 1838–1843. View Source
